molecular formula C8H5BrF4 B1521803 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1186195-21-0

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No. B1521803
M. Wt: 257.02 g/mol
InChI Key: BGLWAVHDOTYLCQ-UHFFFAOYSA-N
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Description

“4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the CAS Number: 1186195-21-0 . It has a molecular weight of 257.03 . The IUPAC name for this compound is 4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene” is 1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. The compound can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This allows for a number of synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Radiosynthesis of fluoromethyl-benzenes also involves the use of bromo analogues of the compound. 1-[18F]Fluoromethyl-4-methyl-benzene, for instance, was prepared from its bromo analogue, demonstrating the potential of these compounds in creating bifunctional labeling agents through nucleophilic substitution reactions (Namolingam et al., 2001).

Coordination Chemistry

In the realm of coordination chemistry, the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene have been used to yield [3.3]-m-cyclophanes. These reactions have led to the creation of fluorocryptands and their metal ion complexes, revealing the utility of such compounds in creating novel coordination complexes (Plenio et al., 1997).

Polymer and Material Synthesis

In material science, specifically in polymer synthesis, versatile intermediates like 4-bromo(trifluorovinyloxy)benzene have been utilized to undergo Suzuki coupling reactions, creating new aryltrifluorovinylether chromophore monomers. These monomers have been polymerized to form polymers with high molecular weights, superb thermal stability, and excellent processability. Such developments highlight the role of these compounds in the synthesis of materials with tailored properties (Neilson et al., 2007).

Organic Synthesis and Catalysis

The compound Selectfluor F-TEDA-BF4, structurally related to bromo and fluoro benzene derivatives, serves as a mediator or catalyst in various organic synthesis processes. Its uses range from selective iodination, bromination, chlorination, and other functionalizations of organic compounds. This showcases the compound's versatility in organic synthesis and catalysis (Stavber & Zupan, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLWAVHDOTYLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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